molecular formula C26H23ClN4O4S B11480974 N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide

Cat. No.: B11480974
M. Wt: 523.0 g/mol
InChI Key: NRDVQPPFAVOZEE-UHFFFAOYSA-N
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Description

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis can be employed to accelerate the reaction rates and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinazolinones .

Scientific Research Applications

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C26H23ClN4O4S

Molecular Weight

523.0 g/mol

IUPAC Name

N-(3-benzyl-4-oxoquinazolin-6-yl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C26H23ClN4O4S/c27-19-8-11-21(12-9-19)36(34,35)31-14-4-7-24(31)25(32)29-20-10-13-23-22(15-20)26(33)30(17-28-23)16-18-5-2-1-3-6-18/h1-3,5-6,8-13,15,17,24H,4,7,14,16H2,(H,29,32)

InChI Key

NRDVQPPFAVOZEE-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)N=CN(C4=O)CC5=CC=CC=C5

Origin of Product

United States

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